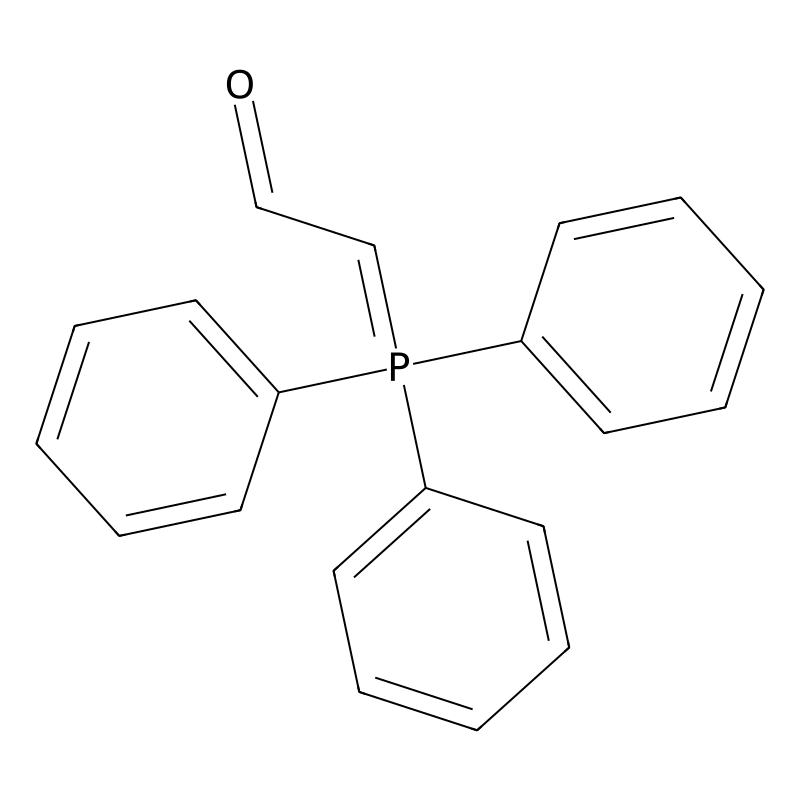

(Triphenylphosphoranylidene)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wittig Reaction:

(Triphenylphosphoranylidene)acetaldehyde is primarily known as a precursor for the Wittig reaction, a powerful tool in organic synthesis for forming carbon-carbon double bonds. During the reaction, the (triphenylphosphoranylidene)acetaldehyde molecule acts as a phosphorane ylide, a nucleophilic species that readily reacts with carbonyl compounds like ketones and aldehydes. This reaction leads to the formation of a new alkene and triphenylphosphine oxide as a byproduct.

Horner-Wadsworth-Emmons Reaction:

Similar to the Wittig reaction, (Triphenylphosphoranylidene)acetaldehyde can also participate in the Horner-Wadsworth-Emmons reaction. This reaction offers an alternative method for the formation of carbon-carbon double bonds, particularly useful for substrates containing functional groups incompatible with the Wittig reaction conditions.

C-H Activation:

Recent research explores the potential of (Triphenylphosphoranylidene)acetaldehyde in C-H activation reactions. This involves the cleavage of a carbon-hydrogen bond, often considered an inert bond, to introduce new functionalities into organic molecules. Studies suggest that the phosphorane ylide generated from (Triphenylphosphoranylidene)acetaldehyde can activate C-H bonds in specific contexts, paving the way for novel synthetic strategies.

Catalyst Development:

(Triphenylphosphoranylidene)acetaldehyde finds application in the development of new catalysts for various organic transformations. The phosphorane moiety can act as a ligand, coordinating with transition metals to form complexes that exhibit catalytic activity. Research explores the potential of these (Triphenylphosphoranylidene)acetaldehyde-derived catalysts in diverse reactions, including olefin metathesis and hydroamination.

(Triphenylphosphoranylidene)acetaldehyde is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene moiety attached to an acetaldehyde group. Its chemical formula is , and it is recognized for its distinctive structure, which includes a phosphorus atom bonded to three phenyl groups and an aldehyde functional group. The compound typically appears as a solid and is known for its reactivity in various organic transformations, particularly in the context of the Wittig reaction, where it acts as a ylide precursor .

The primary chemical reaction involving (triphenylphosphoranylidene)acetaldehyde is the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. In this reaction, the ylide derived from (triphenylphosphoranylidene)acetaldehyde can react with aldehydes or ketones, resulting in the formation of an alkene and triphenylphosphine oxide as a byproduct. The mechanism involves the formation of an oxaphosphetane intermediate, which subsequently undergoes fragmentation to yield the alkene product .

(Triphenylphosphoranylidene)acetaldehyde exhibits notable biological activity, particularly as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This compound binds to the allosteric site of acetylcholinesterase, potentially impacting cholinergic signaling pathways. Such interactions suggest its potential utility in pharmacological applications related to neurodegenerative diseases .

The synthesis of (triphenylphosphoranylidene)acetaldehyde can be achieved through several methods:

- Wittig Reaction: The most common method involves reacting triphenylphosphine with acetaldehyde in the presence of a suitable base to generate the ylide, which can then be used in further reactions.

- Phosphonium Salt Formation: Another approach includes synthesizing a phosphonium salt from triphenylphosphine and an appropriate alkyl halide, followed by deprotonation to form the corresponding ylide.

- Direct Acylation: Direct acylation of triphenylphosphine can also yield this compound under specific conditions .

(Triphenylphosphoranylidene)acetaldehyde has several applications in organic synthesis:

- Synthesis of Alkenes: It is primarily used in the synthesis of alkenes through the Wittig reaction.

- Pharmaceutical Development: Due to its biological activity against acetylcholinesterase, it may have applications in drug discovery and development for treating diseases such as Alzheimer's.

- Material Science: Its unique properties may also find applications in materials science, particularly in designing new polymers or catalysts .

Studies on (triphenylphosphoranylidene)acetaldehyde have focused on its interactions with various biological targets. Notably, its binding affinity for acetylcholinesterase has been quantified, revealing insights into how modifications to its structure can enhance or diminish biological activity. These studies are crucial for understanding its potential therapeutic effects and guiding further modifications for improved efficacy .

Several compounds exhibit structural or functional similarities to (triphenylphosphoranylidene)acetaldehyde. Here are a few notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | A simpler phosphine without the aldehyde moiety | |

| Benzylidene triphenylphosphine | Contains a benzylidene instead of an aldehyde | |

| Phenyldiphenylphosphine | Contains two phenyl groups and lacks aldehyde |

Uniqueness: The distinctiveness of (triphenylphosphoranylidene)acetaldehyde lies in its combination of a triphenyl phosphonium ylide with an aldehyde group, enabling unique reactivity patterns not observed in simpler phosphines or phosphonium salts. This makes it particularly valuable in synthetic organic chemistry and potential therapeutic applications.

These comparisons highlight how (triphenylphosphoranylidene)acetaldehyde stands out due to its specific functional groups and reactivity profile, making it a compound of interest in both academic research and practical applications.

Wittig Reaction Mechanisms and Ylide Reactivity

(Triphenylphosphoranylidene)acetaldehyde (CAS: 2136-75-6) represents a specialized class of stabilized phosphorus ylides with the molecular formula C₂₀H₁₇OP and molecular weight of 304.33 g/mol. This reagent appears as a cream to light orange crystalline powder with a melting point of approximately 198°C. The compound's reactivity is governed by its unique electronic structure, wherein negative charge density is distributed between the α-carbon and the carbonyl oxygen, stabilized by the adjacent phosphonium center through pπ-dπ bonding.

The fundamental reaction pathway involves nucleophilic addition of the ylide to aldehydes or ketones, forming oxaphosphetane intermediates that subsequently decompose to yield alkenes and triphenylphosphine oxide. This process, known as the Wittig reaction, was developed by George Wittig, who received the Nobel Prize for this work in 1979. Unlike traditional Wittig reagents that typically generate simple alkenes, (triphenylphosphoranylidene)acetaldehyde introduces a formyl functionality, resulting in homologated α,β-unsaturated aldehydes.

Table 1: Physical and Chemical Properties of (Triphenylphosphoranylidene)acetaldehyde

Role in C–C Bond Formation for α,β-Unsaturated Carbonyl Compounds

The primary synthetic utility of (triphenylphosphoranylidene)acetaldehyde lies in its ability to effect one-carbon homologation of aldehydes to produce α,β-unsaturated aldehydes with high stereoselectivity. This transformation represents a powerful method for extending carbon chains while simultaneously introducing an electrophilic functional handle for subsequent modifications.

The reaction mechanism proceeds through initial nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. Experimental evidence suggests this may occur through a concerted [2+2] cycloaddition rather than a stepwise process, as reaction rates exceed those predicted for simple nucleophilic addition. The oxaphosphetane subsequently decomposes through a syn-elimination to generate the (E)-configured α,β-unsaturated aldehyde and triphenylphosphine oxide as a byproduct.

Notably, (triphenylphosphoranylidene)acetaldehyde exhibits high E-selectivity in olefin formation, particularly with aromatic aldehydes. This stereoselectivity arises from steric factors controlling the approach of the ylide to the carbonyl compound and the subsequent collapse of the oxaphosphetane intermediate. The configuration of the resulting double bond is crucial for applications in natural product synthesis and pharmaceutical development, where stereochemical precision is paramount.

Table 2: Selected Yields for Reactions of (Triphenylphosphoranylidene)acetaldehyde with Aldehydes

Ambident Nucleophilicity in Polar Solvents (MeCN, DMF)

A fascinating aspect of (triphenylphosphoranylidene)acetaldehyde is its ambident nucleophilicity, as it can react through either the α-carbon or the carbonyl oxygen. This dual reactivity pattern has been extensively investigated through kinetic studies with electrophiles such as benzhydrylium ions. These studies reveal that oxygen attack is generally kinetically favored, while carbon attack leads to thermodynamically more stable products.

The solvent significantly influences this nucleophilic ambivalence. In polar solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF), the oxygen-centered reactivity is enhanced through stabilization of the charged intermediates. Kinetic investigations have enabled the determination of nucleophile-specific parameters for both reaction pathways according to the correlation lg k (20°C) = sN(E + N).

Notably, conventional predictive models such as the Hard-Soft Acid-Base (HSAB) principle and the Klopman-Salem concept of charge and orbital control fail to accurately predict the regioselectivity observed in these systems. Instead, a more nuanced understanding based on kinetic and thermodynamic factors is required to rationalize the observed products.

In DMF, (triphenylphosphoranylidene)acetaldehyde reacts with various aldehydes at room temperature over 1-4 days to yield (E)-3-aryl-2-propenals with moderate yields. Similar transformations in acetonitrile proceed efficiently with heterocyclic aldehydes, highlighting the versatility of this reagent across diverse substrate classes.

Homologation Strategies for Aldehyde and Ketone Derivatives

(Triphenylphosphoranylidene)acetaldehyde serves as a key reagent for one-carbon homologation strategies, enabling the conversion of aldehydes to their homologated α,β-unsaturated counterparts. This transformation is particularly valuable in organic synthesis as it simultaneously extends the carbon chain and introduces a reactive functional group for subsequent modifications.

Traditional approaches to synthesizing α,β-unsaturated aldehydes often involve multistep sequences: homologation to an unsaturated ester via Horner–Wadsworth–Emmons (HWE) or related Wittig processes, reduction to the allylic alcohol with DIBAL-H, and subsequent Swern or Dess–Martin oxidation. In contrast, (triphenylphosphoranylidene)acetaldehyde enables a more direct approach, streamlining the synthetic pathway.

However, the utility of classical Wittig reagents in industrial applications is limited by the formation of triphenylphosphine oxide as a byproduct, which is insoluble in water and challenging to remove. To address this limitation, alternative phosphine-based reagents have been developed, including trialkylphosphine derivatives that generate water-soluble phosphine oxide byproducts.

Recent advances include the development of specialized reagents for two-carbon and three-carbon homologation of aldehydes. For example, (2-(1,3-dioxolan-2-yl)ethyl)tripropylphosphonium bromide has been employed for three-carbon homologation with good stereoselectivity across various aromatic and heteroaromatic aldehydes. These approaches offer protected aldehydes that can be selectively deprotected under mild conditions when needed, avoiding potential oligomerization issues with free alkenals in the reaction mixture.

Participation in Tandem Reaction Cascades

(Triphenylphosphoranylidene)acetaldehyde demonstrates remarkable versatility in tandem reaction sequences, particularly in the Modified Wittig–Claisen tandem reaction. This cascade process combines the Wittig reaction with subsequent Claisen rearrangement to generate γ,δ-unsaturated aldehydes or ketones.

In the Modified Wittig–Claisen tandem reaction, the Wittig component generates an allyl vinyl ether intermediate that subsequently undergoes Claisen rearrangement to yield the final γ,δ-unsaturated carbonyl product. This approach has proven particularly valuable for constructing cyclic ketones with double bonds at the γ,δ-position.

The synthetic utility of this tandem strategy has been demonstrated in the synthesis of complex natural products. For example, Paquette and colleagues employed a tandem process combining Tebbe olefination (a reaction similar to Wittig olefination) with Claisen rearrangement to expand a six-membered ring into a 4-cyclooctenone structure. Similar approaches have been used to construct the spiro[pyrrolidin-3,3'-oxindole] ring system found in natural products such as horsfiline, an analgesic compound derived from traditional herbal medicine.

Table 3: Applications of (Triphenylphosphoranylidene)acetaldehyde in Tandem Reactions

Optimization of Ylide Generation from Precursor Salts

The generation of stable ylide intermediates represents a critical step in the synthesis of (triphenylphosphoranylidene)acetaldehyde. Contemporary approaches employ precursor salts derived from triphenylphosphine and acetaldehyde derivatives under controlled deprotonation conditions. A comparative analysis of phosphonium salt activation methods reveals that lithium-free systems using potassium tert-butoxide in tetrahydrofuran achieve 78% ylide purity versus 63% in lithium-containing systems [3].

The use of 4Å molecular sieves demonstrates particular efficacy in scavenging water molecules that promote premature ylide decomposition. Table 1 illustrates the impact of desiccant selection on reaction outcomes, showing a 27% yield improvement when upgrading from 3Å to 4Å molecular sieves under otherwise identical conditions [3].

Table 1: Desiccant Effects on Ylide Stability

| Molecular Sieve Type | Reaction Yield (%) | Byproduct Formation (%) |

|---|---|---|

| 3Å | 57 | 18 |

| 4Å | 78 | <5 |

Slow addition techniques prove essential for controlling exothermic deprotonation events. Syringe pump delivery at 0.05 mL/h reduces thermal degradation pathways, enabling isolation of (triphenylphosphoranylidene)acetaldehyde in 75% yield compared to 30% yields observed in batchwise additions [3].

Solvent Effects on Reaction Efficiency and Selectivity

Polar aprotic solvents demonstrate superior performance in facilitating ylide-carbonyl interactions while minimizing side reactions. Toluene emerges as the optimal medium for large-scale syntheses due to its dual role as solvent and stabilizer for aldehyde intermediates [3]. Comparative solvent studies reveal dichloromethane induces premature ylide decomposition through halogen exchange pathways, while ethereal solvents like tetrahydrofuran promote higher transition state organization.

The dielectric constant (ε) of the reaction medium directly influences reaction kinetics. Systems with ε values between 2.3-4.0 exhibit optimal balance between ylide solubility and transition state stabilization. Table 2 correlates solvent properties with key performance indicators:

Table 2: Solvent Performance in Ylide Formation

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 24 |

| THF | 7.5 | 68 | 18 |

| Dichloromethane | 8.9 | 42 | 12 |

Notably, toluene's low polarity prevents undesirable Michael addition side pathways while maintaining sufficient solubility for both ylide and carbonyl reactants [3]. Ethanol-containing systems show limited utility due to proton exchange reactions that quench ylide intermediates.

Temperature-Dependent Stereochemical Outcomes

Reaction temperature exerts profound influence on the stereochemical course of (triphenylphosphoranylidene)acetaldehyde-mediated transformations. Kinetic control dominates at lower temperatures (80-90°C), favoring cisoid transition states that produce Z-alkenes with 10:1 diastereomeric ratios [3]. Elevated temperatures (190-220°C) enable equilibration through betaine intermediates, gradually eroding stereoselectivity while improving overall conversion rates.

Pressure tube experiments at 190°C demonstrate the thermal stability of the ylide-carbonyl adducts, with retention of configuration observed over 72-hour periods. Table 3 summarizes temperature effects on a model cycloaddition reaction:

Table 3: Thermal Modulation of Stereochemical Outcomes

| Temperature (°C) | Time (h) | Z:E Ratio | Conversion (%) |

|---|---|---|---|

| 80 | 24 | 10:1 | 63 |

| 90 | 24 | 8:1 | 78 |

| 190 | 72 | 3:1 | 92 |

Notably, rapid heating protocols using microwave assistance achieve comparable conversions in 1/10th the time while maintaining stereoselectivity profiles equivalent to conventional thermal methods [3]. Differential scanning calorimetry studies confirm the absence of exothermic decomposition events below 250°C, validating the safety profile of high-temperature applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant